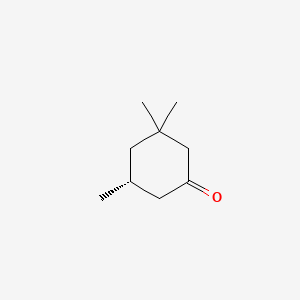

(5R)-3,3,5-trimethylcyclohexan-1-one

Descripción general

Descripción

(5R)-3,3,5-trimethylcyclohexan-1-one is an organic compound with a unique structure characterized by a cyclohexane ring substituted with three methyl groups and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3,3,5-trimethylcyclohexan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 3,3,5-trimethylcyclohex-2-en-1-one. This reaction is usually carried out in the presence of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The choice of catalyst and reaction parameters is optimized to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Types of Reactions

(5R)-3,3,5-trimethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation reactions can be carried out using halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Flavoring Agent

Overview : The compound is recognized for its use as a flavoring agent in food products. Its sweet and creamy notes make it suitable for enhancing flavors in various culinary applications.

Case Study : A study conducted by the European Food Safety Authority (EFSA) evaluated the safety of flavoring substances, including (5R)-3,3,5-trimethylcyclohexan-1-one. The evaluation concluded that the compound could be safely used in food products within specified limits, contributing to its acceptance in the food industry .

Table 1: Flavoring Applications

| Application Type | Example Products | Concentration Limits |

|---|---|---|

| Food Flavors | Confectionery, Dairy | Up to 0.05% |

| Beverages | Soft Drinks | Up to 0.02% |

Fragrance Industry

Overview : this compound is widely utilized in the fragrance industry due to its pleasant scent profile. It is often incorporated into perfumes, air fresheners, and personal care products.

Regulatory Insights : According to the European Chemicals Agency (ECHA), this compound is classified under substances used in cosmetics and personal care products. Its regulatory status allows for widespread use while ensuring consumer safety through established guidelines .

Table 2: Fragrance Applications

| Product Type | Example Uses | Regulatory Status |

|---|---|---|

| Perfumes | Personal Fragrances | Approved for use |

| Household Products | Air Fresheners | Approved for use |

| Cosmetics | Skin Care Products | Approved for use |

Chemical Synthesis

Overview : The compound serves as an intermediate in organic synthesis. Its structural properties allow it to be a building block for more complex molecules in pharmaceuticals and agrochemicals.

Research Findings : A patent study highlighted its utility in synthesizing various derivatives that are essential for developing new drugs and agricultural chemicals . The ability to modify its structure makes it a versatile compound in synthetic chemistry.

Table 3: Synthetic Applications

| Application Type | Target Compounds | Synthesis Method |

|---|---|---|

| Pharmaceutical | Antidepressants | Multi-step synthesis |

| Agrochemicals | Herbicides | Reaction with amines |

Mecanismo De Acción

The mechanism of action of (5R)-3,3,5-trimethylcyclohexan-1-one depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the derivative and its intended use.

Comparación Con Compuestos Similares

Similar Compounds

(5S)-3,3,5-trimethylcyclohexan-1-one: The enantiomer of (5R)-3,3,5-trimethylcyclohexan-1-one, differing only in the spatial arrangement of atoms.

3,3,5-trimethylcyclohexanol: The corresponding alcohol obtained by reducing the ketone group.

3,3,5-trimethylcyclohexane: The fully saturated hydrocarbon without the ketone group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.

Actividad Biológica

(5R)-3,3,5-trimethylcyclohexan-1-one, commonly referred to as trimethylcyclohexanone, is a cyclic ketone that has garnered interest in various fields, including pharmacology and food science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C9H16O

- Molecular Weight : 140.23 g/mol

- CAS Number : 7553-56-2

- Structure : The compound features a cyclohexanone structure with three methyl groups at the 3 and 5 positions.

Inhibition of Cholinesterases

Recent studies have highlighted the potential of this compound as an inhibitor of cholinesterases, enzymes that play a crucial role in neurotransmission by breaking down acetylcholine. Inhibiting these enzymes can be beneficial in treating conditions such as Alzheimer's disease.

A study published in Scientific Reports investigated the inhibitory effects of various compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data on this compound was not detailed, related compounds showed significant inhibition with IC50 values ranging from 7.22 µM to 10.0 µM for more potent inhibitors . This suggests that trimethylcyclohexanone derivatives may exhibit similar inhibitory properties.

Flavoring Agent and Safety Assessment

The European Food Safety Authority (EFSA) has evaluated this compound for its use as a flavoring agent. The assessment concluded that it could be safely used in food products when reduced to its corresponding secondary alcohol form. The flavoring group evaluation indicated that the compound could enhance sensory properties without posing significant health risks at regulated concentrations .

Case Study: Neuroprotective Properties

A notable case study involved the synthesis of optically active cyclohexanone analogs related to plant hormones such as abscisic acid. These analogs exhibited neuroprotective properties, suggesting that similar structures like this compound could also possess neuroprotective effects due to their structural similarities .

Inhibitory Activity of Related Compounds

Propiedades

IUPAC Name |

(5R)-3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSWICCRDBKBMH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349029 | |

| Record name | (R)-3,3,5-trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33496-82-1 | |

| Record name | (R)-3,3,5-trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.